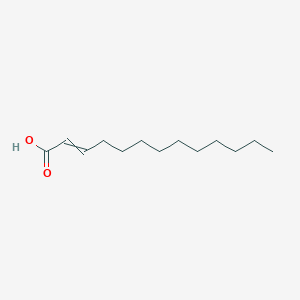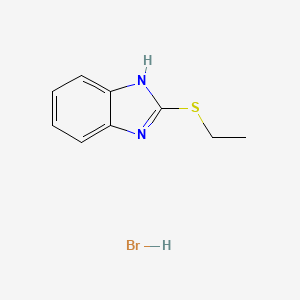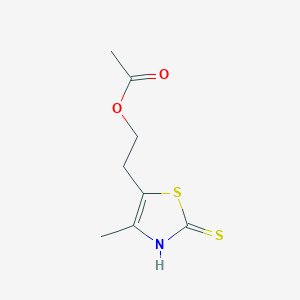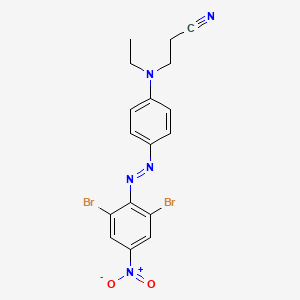
BIG ET-1 (1-38) (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIG ET-1 (1-38) (HUMAN), also known as Big Endothelin-1, is a peptide consisting of 38 amino acids. It is the precursor of Endothelin-1, a potent vasoconstrictor involved in various physiological and pathological processes. Big Endothelin-1 is cleaved by Endothelin-converting enzyme-1 to produce the active Endothelin-1 peptide .
Mécanisme D'action
Target of Action
BIG ET-1 (1-38) (HUMAN) is the precursor of Endothelin-1 (ET-1), a potent vasoconstrictor peptide . The primary targets of ET-1 are the endothelin receptors type A (ETAR) and type B (ETBR) . These receptors are expressed on various cells, including endothelial cells and tumor cells . They play a crucial role in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease .
Mode of Action
BIG ET-1 is cleaved by the endothelin-converting enzyme-1 (ECE-1) to produce the mature ET-1 peptide . ET-1 then binds to its receptors (ETAR and ETBR) with equal affinity, initiating a cascade of intracellular events . This interaction leads to an increase in intracellular calcium concentration via inositol 1,4,5-triphosphate (IP3), activation of voltage-gated calcium channels (VGCC), and calcium-induced calcium release via ryanodine receptors (RyR) .
Biochemical Pathways
The binding of ET-1 to its receptors triggers several downstream effects. For instance, ET-1 can stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively . These biochemical pathways contribute to the regulation of vascular tone and other physiological functions .
Pharmacokinetics
It is known that the plasma level of big et-1 has a longer half-life and is easier to detect compared to et-1 . This suggests that BIG ET-1 may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability.
Result of Action
The action of BIG ET-1 (1-38) (HUMAN) and its product ET-1 has been associated with various physiological and pathological conditions. For instance, ET-1 contributes to the development and progression of atherosclerosis . In cancer, elevated levels of BIG ET-1 have been found in patients with invasive or in situ carcinoma, suggesting a potential role in cancer progression .
Action Environment
The action, efficacy, and stability of BIG ET-1 (1-38) (HUMAN) can be influenced by various environmental factors. For example, the conversion of BIG ET-1 to ET-1 by ECE-1 can be affected by the local cellular environment . Additionally, the expression of ET-1 and its receptors can be modulated by factors such as hypoxia, shear stress, and various cytokines .
Analyse Biochimique
Biochemical Properties
BIG ET-1 (1-38) (HUMAN) plays a crucial role in biochemical reactions related to vascular function. It interacts with endothelin converting enzyme-1 (ECE-1), which cleaves it to produce the active endothelin-1 (ET-1) peptide. This interaction is essential for the regulation of vascular tone and blood pressure. Additionally, BIG ET-1 (1-38) (HUMAN) has been shown to interact with various receptors and proteins involved in endothelial cell function, contributing to its role in vascular homeostasis .
Cellular Effects
BIG ET-1 (1-38) (HUMAN) exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. It influences cell signaling pathways, leading to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These signaling events result in changes in gene expression and cellular metabolism, promoting vasoconstriction and cell proliferation. The compound also affects the expression of genes involved in inflammation and oxidative stress, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of BIG ET-1 (1-38) (HUMAN) involves its conversion to endothelin-1 (ET-1) by endothelin converting enzyme-1 (ECE-1). The active ET-1 peptide then binds to endothelin receptors (ETA and ETB) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, including the activation of G-proteins, phospholipase C (PLC), and the release of intracellular calcium. These molecular interactions lead to vasoconstriction, cell proliferation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIG ET-1 (1-38) (HUMAN) have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, BIG ET-1 (1-38) (HUMAN) can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to BIG ET-1 (1-38) (HUMAN) can result in sustained vasoconstriction and endothelial dysfunction .
Dosage Effects in Animal Models
The effects of BIG ET-1 (1-38) (HUMAN) vary with different dosages in animal models. At low doses, the compound induces mild vasoconstriction and enhances endothelial cell function. At high doses, BIG ET-1 (1-38) (HUMAN) can cause severe vasoconstriction, hypertension, and adverse effects on cardiovascular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
BIG ET-1 (1-38) (HUMAN) is involved in metabolic pathways related to vascular function. It is cleaved by endothelin converting enzyme-1 (ECE-1) to produce endothelin-1 (ET-1), which then interacts with various enzymes and cofactors involved in vasoconstriction and cell signaling. The compound also affects metabolic flux and metabolite levels, contributing to its role in regulating vascular tone and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Big Endothelin-1 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, Big Endothelin-1 can be produced using recombinant DNA technology. This involves the insertion of the gene encoding Big Endothelin-1 into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Big Endothelin-1 undergoes several types of chemical reactions, including:
Cleavage: The primary reaction is the cleavage by Endothelin-converting enzyme-1 to produce Endothelin-1.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly involving its disulfide bridges.
Common Reagents and Conditions
Cleavage: Endothelin-converting enzyme-1 is the primary reagent used for the cleavage reaction.
Oxidation and Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bridges, while oxidizing agents can reform these bridges.
Major Products Formed
The major product formed from the cleavage of Big Endothelin-1 is Endothelin-1, a 21-amino acid peptide with potent vasoconstrictive properties .
Applications De Recherche Scientifique
Big Endothelin-1 has numerous applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Big Endothelin-1 is unique due to its role as a precursor to Endothelin-1. Similar compounds include:
Endothelin-2: Another isoform of Endothelin with similar vasoconstrictive properties but differing in amino acid sequence.
Endothelin-3: Another isoform with distinct physiological roles, including involvement in neural crest cell development.
Big Endothelin-1 is distinguished by its specific cleavage to produce Endothelin-1, which is a critical regulator of vascular tone and homeostasis .
Propriétés
Numéro CAS |
120796-97-6 |
|---|---|
Formule moléculaire |
C189H282N48O56S5 |
Poids moléculaire |
4282.87 |
Origine du produit |
United States |
Q1: How does Big Endothelin-1 (1-38) (Human) compare to Endothelin-1 in terms of its effect on glycogenolysis in rat liver cells?
A1: The study demonstrates that Big Endothelin-1 (1-38) (Human) is significantly less potent than Endothelin-1 in stimulating glycogenolysis in rat liver cells. [] While Endothelin-1 shows an EC50 value of 0.03 pM for increasing glycogen phosphorylase alpha activity, Big Endothelin-1 (1-38) (Human) exhibits considerably weaker activity. This difference in potency is also reflected in the binding affinity to Endothelin receptors on rat liver plasma membranes, with Big Endothelin-1 (1-38) (Human) displaying a lower affinity (IC50 = 43 nM) compared to Endothelin-1 (IC50 = 1.85 nM). [] These findings suggest that while both peptides can bind to Endothelin receptors and activate downstream signaling pathways, the truncated Big Endothelin-1 (1-38) (Human) displays reduced efficacy compared to the mature Endothelin-1 peptide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)



![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)

